

# Application of 2-(3-Methyl-2-nitrophenyl)acetonitrile in Pharmaceutical Intermediate Synthesis

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## Compound of Interest

**Compound Name:** 2-(3-Methyl-2-nitrophenyl)acetonitrile

**Cat. No.:** B1282566

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## Application Note & Protocol

**Audience:** Researchers, scientists, and drug development professionals.

## Introduction

**2-(3-Methyl-2-nitrophenyl)acetonitrile** is a versatile chemical intermediate with potential applications in the synthesis of various pharmaceutical compounds. Its structure, featuring a reactive nitrile group and a nitro group on a substituted benzene ring, allows for a range of chemical transformations. A key synthetic route involves the reduction of the nitro group to an amine, followed by cyclization reactions to form heterocyclic scaffolds that are prevalent in many active pharmaceutical ingredients (APIs). This document outlines the application of **2-(3-Methyl-2-nitrophenyl)acetonitrile** in the synthesis of a quinazoline intermediate, a core structure in numerous therapeutic agents, including anticancer drugs.

## Synthetic Pathway Overview

The primary application of **2-(3-Methyl-2-nitrophenyl)acetonitrile** in pharmaceutical synthesis is as a precursor to 8-methyl-4-oxo-3,4-dihydroquinazoline-2-carbonitrile. This transformation is a two-step process:

- Reduction of the Nitro Group: The nitro group of **2-(3-Methyl-2-nitrophenyl)acetonitrile** is reduced to an amine to yield 2-amino-3-methylbenzonitrile.
- Cyclization to form the Quinazoline Ring: The resulting 2-amino-3-methylbenzonitrile undergoes a cyclization reaction with a suitable C1 source, such as triethyl orthoformate, followed by treatment with ammonia, to form the quinazoline ring system.

This quinazoline derivative can then be further functionalized to produce a variety of pharmacologically active molecules.

## Data Presentation

Table 1: Hypothetical Reaction Parameters and Yields

Step	Reaction	Key Reagents	Solvent	Temperature (°C)	Time (h)	Yield (%)	Purity (%)
1	Nitro Reduction	SnCl <sub>2</sub> ·2H <sub>2</sub> O, HCl	Ethanol	78	4	85	>95
2	Quinazoline Formation	Triethyl orthoformate, Ammonia	Ethanol	150 (microwave)	0.5	78	>97

Table 2: Characterization of Intermediates

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	<sup>1</sup> H NMR (δ ppm in CDCl <sub>3</sub> )
2-(3-Methyl-2-nitrophenyl)acetonitrile	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	176.17	82-84	7.61 (d, 1H), 7.45 (t, 1H), 7.33 (d, 1H), 4.01 (s, 2H), 2.45 (s, 3H)
2-Amino-3-methylbenzonitrile	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub>	132.16	95-97	7.20 (t, 1H), 6.80 (d, 1H), 6.70 (d, 1H), 4.20 (s, 2H, NH <sub>2</sub> ), 2.20 (s, 3H)
8-Methyl-4-oxo-3,4-dihydroquinazoline-2-carbonitrile	C <sub>10</sub> H <sub>7</sub> N <sub>3</sub> O	185.18	210-212	12.1 (s, 1H, NH), 8.15 (d, 1H), 7.80 (d, 1H), 7.50 (t, 1H), 2.60 (s, 3H)

## Experimental Protocols

### Step 1: Synthesis of 2-Amino-3-methylbenzonitrile

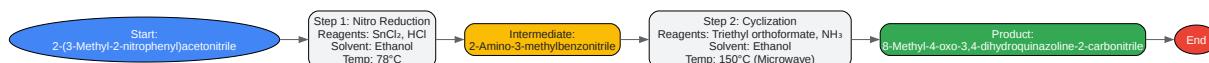
- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add **2-(3-Methyl-2-nitrophenyl)acetonitrile** (17.6 g, 0.1 mol) and ethanol (100 mL).
- Reagent Addition: To this solution, add stannous chloride dihydrate (SnCl<sub>2</sub>·2H<sub>2</sub>O) (89.0 g, 0.4 mol).
- Reaction Execution: Heat the mixture to reflux (approximately 78°C) with vigorous stirring.
- Work-up: After 4 hours, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice (200 g) and basify with a 40% aqueous NaOH solution until the pH is ~10.

- Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
- Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 2-amino-3-methylbenzonitrile.

#### Step 2: Synthesis of 8-Methyl-4-oxo-3,4-dihydroquinazoline-2-carbonitrile

- Reaction Setup: In a microwave reactor vessel, combine 2-amino-3-methylbenzonitrile (13.2 g, 0.1 mol) and triethyl orthoformate (22.2 g, 0.15 mol).
- Reaction Execution: Seal the vessel and heat the mixture in a microwave reactor at 150°C for 15 minutes.
- Ammonia Treatment: After cooling, add a 7N solution of ammonia in methanol (50 mL) to the reaction mixture. Reseal the vessel and heat again in the microwave reactor at 150°C for another 15 minutes.
- Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
- Purification: Collect the solid by filtration, wash with cold methanol, and dry under vacuum to obtain the desired 8-methyl-4-oxo-3,4-dihydroquinazoline-2-carbonitrile.

## Mandatory Visualization



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Figure 1. Experimental workflow for the synthesis of a quinazoline intermediate.

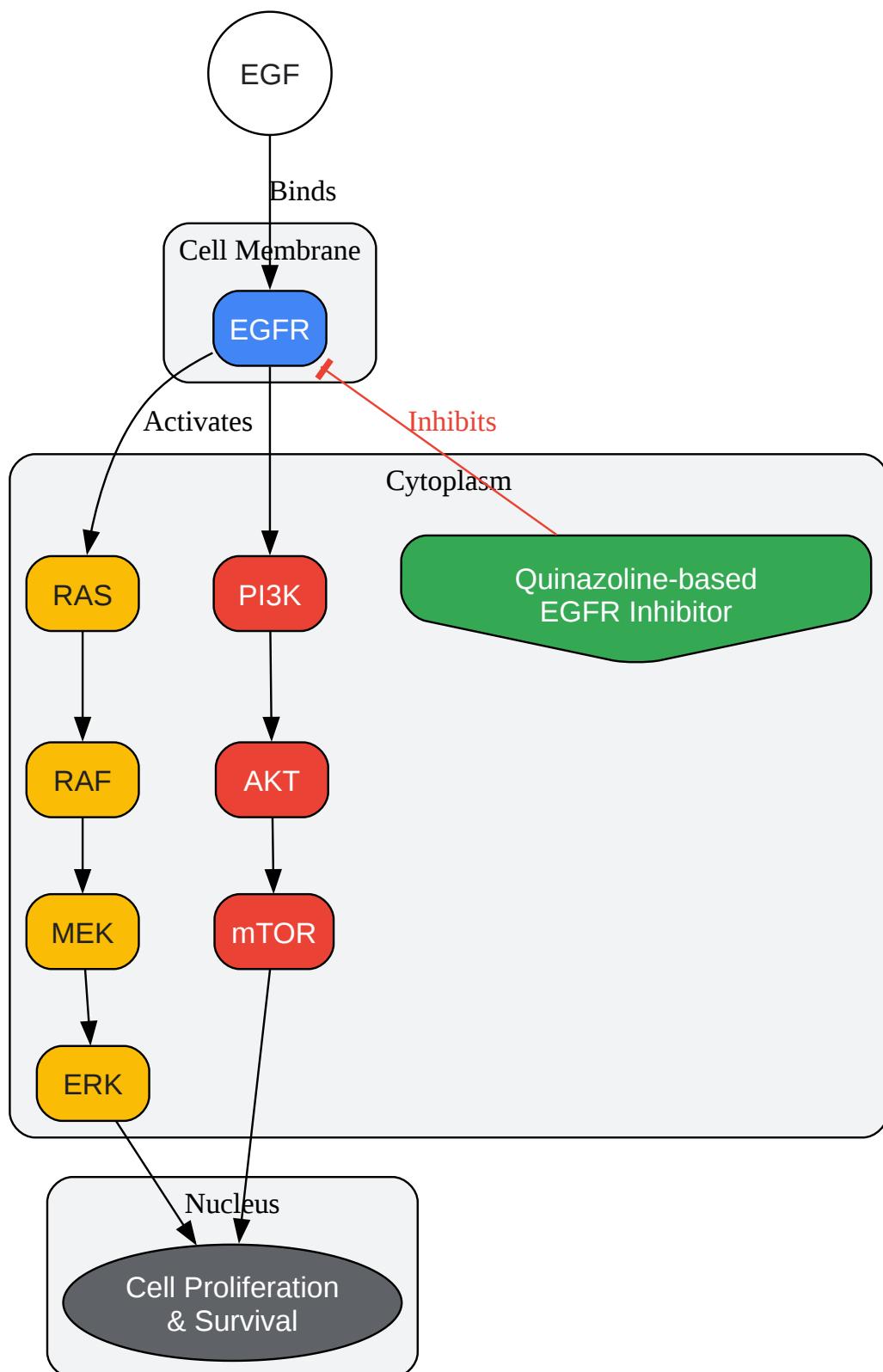
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Figure 2. EGFR signaling pathway inhibited by quinazoline-based drugs.

Disclaimer: The experimental protocols and data presented in this document are for illustrative purposes and are based on established chemical principles for related compounds. Actual results may vary, and all experimental work should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.

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